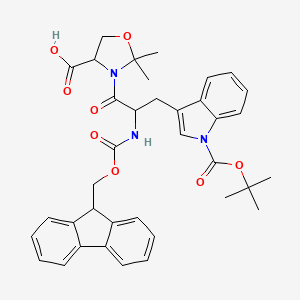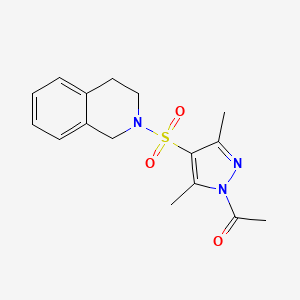
Fmoc-Trp(Boc)-Ser(Psi(Me,Me)pro)-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fmoc-Trp(Boc)-Ser(Psi(Me,Me)pro)-OH is a synthetic peptide derivative that combines several protective groups and modifications. The compound is part of the family of Fmoc-modified amino acids and peptides, which are widely used in peptide synthesis due to their stability and ease of removal under mild conditions. The Fmoc group (9-fluorenylmethyloxycarbonyl) is a common protecting group for the amino function in peptide synthesis, while Boc (tert-butyloxycarbonyl) and Psi(Me,Me)pro (pseudoproline) are used to protect side chains and enhance solubility and stability.
Applications De Recherche Scientifique
Fmoc-Trp(Boc)-Ser(Psi(Me,Me)pro)-OH has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex peptides and proteins.
Biology: Studied for its role in protein folding and stability.
Industry: Utilized in the production of peptide-based materials and catalysts.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Trp(Boc)-Ser(Psi(Me,Me)pro)-OH typically involves solid-phase peptide synthesis (SPPS), a method that allows the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Fmoc Protection: The amino group of the first amino acid is protected with the Fmoc group.
Coupling: The protected amino acid is coupled to the resin.
Deprotection: The Fmoc group is removed using a base such as piperidine.
Addition of Next Amino Acid: The next Fmoc-protected amino acid is added and coupled to the growing chain.
Side Chain Protection: Boc and Psi(Me,Me)pro groups are used to protect the side chains of tryptophan and serine, respectively.
The process is repeated until the desired peptide sequence is obtained. The final product is cleaved from the resin and purified.
Industrial Production Methods
In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and reproducibility. The use of high-throughput techniques and optimization of reaction conditions are crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Fmoc-Trp(Boc)-Ser(Psi(Me,Me)pro)-OH can undergo various chemical reactions, including:
Deprotection: Removal of Fmoc, Boc, and Psi(Me,Me)pro groups under specific conditions.
Coupling: Formation of peptide bonds with other amino acids or peptides.
Oxidation and Reduction: Modifications of the side chains, particularly the indole ring of tryptophan.
Common Reagents and Conditions
Deprotection: Piperidine for Fmoc removal, trifluoroacetic acid (TFA) for Boc removal, and mild acidic conditions for Psi(Me,Me)pro removal.
Coupling: Carbodiimides (e.g., DIC, EDC) and coupling additives (e.g., HOBt, HOAt) are commonly used.
Oxidation and Reduction: Reagents like hydrogen peroxide for oxidation and sodium borohydride for reduction.
Major Products
The major products formed from these reactions are the deprotected peptide, extended peptide chains, and modified side chains.
Mécanisme D'action
The mechanism of action of Fmoc-Trp(Boc)-Ser(Psi(Me,Me)pro)-OH involves its ability to form stable peptide bonds and protect sensitive functional groups during synthesis. The Fmoc group provides stability and can be easily removed under basic conditions, while the Boc and Psi(Me,Me)pro groups protect side chains and enhance solubility. These properties facilitate the efficient synthesis of peptides and proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
Fmoc-Trp(Boc)-OH: Lacks the pseudoproline modification.
Fmoc-Ser(Psi(Me,Me)pro)-OH: Lacks the tryptophan residue.
Fmoc-Trp-Ser-OH: Lacks both Boc and Psi(Me,Me)pro protections.
Uniqueness
Fmoc-Trp(Boc)-Ser(Psi(Me,Me)pro)-OH is unique due to the combination of protective groups and modifications, which provide enhanced stability, solubility, and ease of synthesis. The pseudoproline modification, in particular, helps in preventing aggregation and improving the overall yield of the peptide synthesis.
Propriétés
IUPAC Name |
3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]propanoyl]-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H39N3O8/c1-36(2,3)48-35(45)39-19-22(23-12-10-11-17-30(23)39)18-29(32(41)40-31(33(42)43)21-47-37(40,4)5)38-34(44)46-20-28-26-15-8-6-13-24(26)25-14-7-9-16-27(25)28/h6-17,19,28-29,31H,18,20-21H2,1-5H3,(H,38,44)(H,42,43) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVOXZEOINKCAMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N(C(CO1)C(=O)O)C(=O)C(CC2=CN(C3=CC=CC=C32)C(=O)OC(C)(C)C)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H39N3O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
653.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-chloro-N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2510205.png)

![2,6-dichloro-5-fluoro-N-[1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclobutyl]pyridine-3-carboxamide](/img/structure/B2510210.png)





![N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]oxolane-3-carboxamide](/img/structure/B2510216.png)

![1-(3,5-dimethoxybenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2510221.png)
![(2-chloro-6-fluorophenyl)(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone](/img/structure/B2510222.png)
![N-(2-(trifluoromethyl)phenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2510223.png)

